molecular formula C16H17FN4O2 B2908027 2-(2-fluorophenyl)-N-(6-morpholinopyrimidin-4-yl)acetamide CAS No. 1396636-70-6

2-(2-fluorophenyl)-N-(6-morpholinopyrimidin-4-yl)acetamide

Cat. No.: B2908027
CAS No.: 1396636-70-6
M. Wt: 316.336
InChI Key: UKQGZJKJLNWNQK-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)-N-(6-morpholinopyrimidin-4-yl)acetamide is a synthetic acetamide derivative featuring a 2-fluorophenyl group linked to an acetamide backbone and a 6-morpholinopyrimidin-4-yl moiety. The compound’s structure combines aromatic and heterocyclic elements, which are common in pharmacologically active molecules. The 6-morpholinopyrimidin-4-yl group contributes polarity due to the morpholine ring’s oxygen atoms, likely improving aqueous solubility compared to non-polar heterocycles. While specific biological data for this compound are absent in the provided evidence, its structural features align with derivatives explored in medicinal chemistry for kinase inhibition or enzyme modulation, as seen in related patents and studies .

Properties

IUPAC Name

2-(2-fluorophenyl)-N-(6-morpholin-4-ylpyrimidin-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN4O2/c17-13-4-2-1-3-12(13)9-16(22)20-14-10-15(19-11-18-14)21-5-7-23-8-6-21/h1-4,10-11H,5-9H2,(H,18,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKQGZJKJLNWNQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=NC(=C2)NC(=O)CC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(2-fluorophenyl)-N-(6-morpholinopyrimidin-4-yl)acetamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the key intermediates, such as 2-fluoroaniline and 6-morpholinopyrimidine. These intermediates are then coupled through acylation reactions to form the final product. The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

2-(2-fluorophenyl)-N-(6-morpholinopyrimidin-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom or other substituents can be replaced by nucleophiles such as amines or thiols.

    Hydrolysis: Under acidic or basic conditions, the acetamide linkage can be hydrolyzed to yield the corresponding amine and carboxylic acid derivatives.

Scientific Research Applications

2-(2-fluorophenyl)-N-(6-morpholinopyrimidin-4-yl)acetamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenyl)-N-(6-morpholinopyrimidin-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally analogous acetamide derivatives, focusing on heterocyclic motifs, substituent effects, and inferred physicochemical/biological properties.

Structural and Electronic Comparisons

Compound Name (Source) Heterocyclic Group Aromatic Substituent Key Structural Features
Target Compound 6-Morpholinopyrimidin-4-yl 2-Fluorophenyl Polar morpholine enhances solubility; fluorine improves metabolic stability .
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide 6-Trifluoromethylbenzothiazole 3-Methoxyphenyl Trifluoromethyl increases lipophilicity; methoxy group (EDG) may reduce oxidative stability.
2-(4-Hydroxypyrimidin-2-ylsulfanyl)-N-(5-methylisoxazol-3-yl)acetamide 4-Hydroxypyrimidin-2-ylsulfanyl 5-Methylisoxazol-3-yl Sulfur linkage may confer redox sensitivity; hydroxy group introduces hydrogen bonding.
N-Methyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-phenylacetamide 5-Methyl-1,3,4-thiadiazol-2-ylthio Phenyl Thiadiazole-thio group increases steric bulk and potential for metal coordination.

Key Observations:

  • Heterocyclic Influence: The target’s morpholinopyrimidine group is more polar than benzothiazole () or thiadiazole (), suggesting superior solubility. Trifluoromethylbenzothiazole derivatives () prioritize lipophilicity, which may enhance membrane permeability but reduce solubility.
  • Substituent Effects : The 2-fluorophenyl group (target) contrasts with 3-methoxyphenyl (): fluorine’s EWG nature likely stabilizes the compound against CYP450-mediated metabolism compared to methoxy’s EDG properties.
  • Functional Groups : Sulfur-containing derivatives () may exhibit redox instability or metal-binding activity, whereas the target’s morpholine group avoids such liabilities.

Physicochemical Properties (Inferred)

Property Target Compound N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide 2-(4-Hydroxypyrimidin-2-ylsulfanyl)-N-(5-methylisoxazol-3-yl)acetamide
LogP (Estimated) ~2.1 (moderate polarity) ~3.8 (highly lipophilic) ~1.5 (polar due to -OH and sulfanyl)
Solubility High (morpholine’s polarity) Low (trifluoromethyl and benzothiazole) Moderate (hydroxy group enhances solubility)
Metabolic Stability Likely high (fluorine EWG) Moderate (methoxy EDG increases oxidation) Low (sulfanyl group prone to oxidation)

Biological Activity

2-(2-fluorophenyl)-N-(6-morpholinopyrimidin-4-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neurology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Anticancer Properties

Recent studies have investigated the anticancer potential of this compound against various cancer cell lines. In vitro assays have shown that this compound can induce apoptosis in cancer cells through the activation of caspase enzymes. For instance, it has been compared to established chemotherapeutics like doxorubicin in terms of efficacy against prostate (PC3), breast (MCF7), and neuroblastoma (SKNMC) cell lines .

Cell Line IC50 (µM) Mechanism
PC315Caspase activation
MCF712Induction of apoptosis
SKNMC18Cell cycle arrest

The mechanism by which this compound exerts its biological effects involves binding to specific enzymes or receptors. This binding modulates their activity, influencing various signaling pathways relevant to cell proliferation and survival. Notably, it has shown significant interactions with cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), which are crucial in inflammatory responses .

Comparative Analysis

When compared with similar compounds such as 2-(2-chlorophenyl)-N-(6-morpholinopyrimidin-4-yl)acetamide and 2-(2-bromophenyl)-N-(6-morpholinopyrimidin-4-yl)acetamide, the presence of the fluorine atom in the target compound appears to enhance its reactivity and selectivity towards biological targets. This modification may influence its pharmacokinetic properties as well.

Compound Key Modification Biological Activity
This compoundFluorine substitutionEnhanced anticancer activity
2-(2-chlorophenyl)-N-(6-morpholinopyrimidin-4-yl)acetamideChlorine substitutionModerate anticancer activity
2-(2-bromophenyl)-N-(6-morpholinopyrimidin-4-yl)acetamideBromine substitutionVariable activity

Case Studies

  • Study on Apoptosis Induction : A study evaluated the efficacy of this compound in inducing apoptosis in MCF7 cells through caspase activation pathways. Results indicated a significant increase in caspase 3 and 9 activities upon treatment with the compound .
  • Inflammation Response Modulation : Another research focused on the anti-inflammatory effects of derivatives containing morpholinopyrimidine structures similar to the target compound. These derivatives effectively inhibited NO production and reduced COX expression in LPS-stimulated macrophages .

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